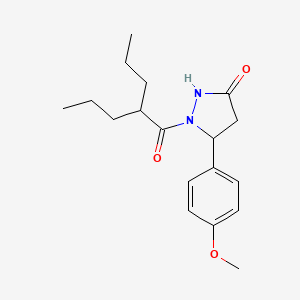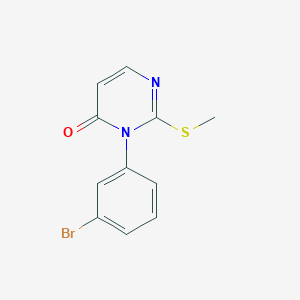![molecular formula C12H12N2O4S B12915574 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- CAS No. 823220-05-9](/img/structure/B12915574.png)
3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- typically involves a multi-step process. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another approach involves the cyclization of intermediates with NH₂OH·HCl in refluxing methanolic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Applications De Recherche Scientifique
3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide
- N-(3-Hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide
Uniqueness
3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thioether moieties contribute to its versatility and potential for diverse applications.
Propriétés
Numéro CAS |
823220-05-9 |
|---|---|
Formule moléculaire |
C12H12N2O4S |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
N-hydroxy-5-[(3-methoxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O4S/c1-17-8-3-2-4-10(5-8)19-7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
Clé InChI |
YKRYKWLWSPOGOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SCC2=CC(=NO2)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)

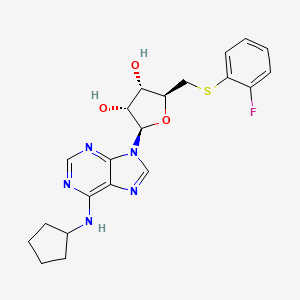
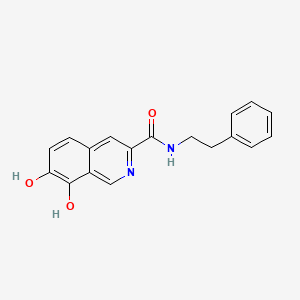
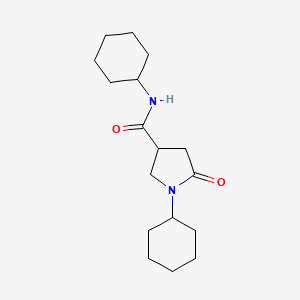
![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)


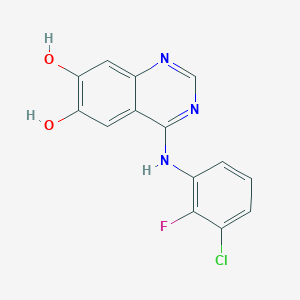
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
